molecular formula C16H18O4S B2743183 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate CAS No. 865611-70-7

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate

Cat. No.: B2743183
CAS No.: 865611-70-7
M. Wt: 306.38
InChI Key: DOEWTIUBFMLBOP-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (CAS: 110047-12-6) is a sulfonate ester featuring a 2,3-dimethylphenyl group attached to a 4-methoxy-3-methylbenzenesulfonate moiety. This compound belongs to a class of aromatic sulfonates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The structural uniqueness of this compound lies in its dual methyl and methoxy substituents, which influence its electronic properties, solubility, and reactivity .

Properties

IUPAC Name

(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWTIUBFMLBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylphenol with 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize the yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with various substrates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related sulfonates and esters to highlight the impact of substituents on physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate 2,3-dimethylphenyl; 4-methoxy-3-methyl 334.39 Not explicitly reported; inferred stability from aromatic substitution
(2,3-Dimethylphenyl) 4-chlorobenzoate 4-chloro substitution on benzoate 274.74 Enhanced electrophilicity due to Cl; potential agrochemical use
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-benzofuran-6-yl methanesulfonate Benzofuran core; dimethoxy groups 374.38 Conjugated system for UV absorption; possible photostability
2-Ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate Ethoxy and dimethyl on benzofuran 284.34 Increased lipophilicity; herbicide applications
N-(2,3-Dimethylphenyl)benzenesulfonamide Sulfonamide instead of sulfonate ester 275.35 Antibacterial and anti-enzymatic activity

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound acts as an electron donor, enhancing resonance stabilization of the sulfonate group. In contrast, the 4-chloro substituent in (2,3-dimethylphenyl) 4-chlorobenzoate () introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attack .
  • Conjugation Effects : The benzofuran-based sulfonate in exhibits extended conjugation due to its Z-configuration and dimethoxy substituents, which may improve UV stability compared to the target compound’s simpler benzene backbone .

Biological Activity

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (CAS No. 865611-70-7) is a synthetic compound that has garnered interest in various fields of research, particularly in organic chemistry, pharmaceuticals, and materials science. This article provides a detailed overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a dimethylphenyl ring and a methoxy-substituted methylbenzenesulfonate moiety. Its molecular formula is C15H18O3SC_{15}H_{18}O_3S, indicating the presence of functional groups that contribute to its reactivity and biological interactions.

Synthesis Methods

Synthetic Routes:

  • Michael Addition: The compound can be synthesized through the Michael addition of N-heterocycles to chalcones, facilitating the formation of complex molecules.
  • Povarov Cycloaddition: This method is employed to create new materials with desired properties by utilizing the compound as a precursor.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have indicated that it may influence enzyme activity and receptor interactions due to its structural characteristics.

Applications in Research

  • Pharmaceutical Development:
    • The compound serves as a precursor for synthesizing bioactive molecules, including β-azolyl ketones, which are integral in fungicide and herbicide formulations. These derivatives exhibit a range of biological effects, contributing to therapeutic applications in agriculture and medicine.
  • Biochemical Assays:
    • It is utilized in biochemical assays to study small molecule interactions with biological systems. This includes investigations into binding mechanisms with enzymes or receptors, enhancing the understanding of drug design.
  • Environmental Science:
    • Research has shown potential applications in developing eco-friendly pesticides. The compound's stability and degradation pathways are assessed under simulated environmental conditions, indicating its role in sustainable agricultural practices.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies: Research demonstrated that derivatives of similar compounds can inhibit specific biological pathways, suggesting that modifications to the sulfonate structure may enhance or diminish these effects .
  • Selectivity Profiles: A comparative analysis with related compounds highlighted that structural variations significantly impact the selectivity towards certain biological targets, such as dopamine receptors .

Comparison of Biological Activity with Related Compounds

Compound NameStructureD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
This compoundStructureTBDTBD
4-Methoxyphenyl EtherStructure710 ± 15015,700 ± 3,000
2-Methoxyphenyl EtherStructure278 ± 629,000 ± 3,700
3-Methoxyphenyl EtherStructure98 ± 216,800 ± 1,400

Note: EC50 represents the concentration required for half-maximal effect; IC50 indicates the concentration required for half-maximal inhibition.

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